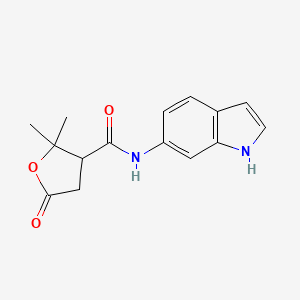![molecular formula C20H19BrFN3O3S B11127249 2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B11127249.png)
2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound that features a brominated indole moiety and a fluorophenyl sulfonyl piperazine group
Vorbereitungsmethoden
The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps. One common synthetic route starts with the bromination of indole to form 6-bromoindole. This intermediate is then reacted with an appropriate ethanone derivative to introduce the ethanone group. The final step involves the sulfonylation of the piperazine ring with 4-fluorophenyl sulfonyl chloride under basic conditions .
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone can be reduced to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Wirkmechanismus
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is not well-documented. based on its structure, it is likely to interact with biological targets through binding to specific receptors or enzymes. The indole moiety is known to interact with various biological targets, and the presence of the fluorophenyl sulfonyl piperazine group may enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-(6-bromo-1H-indol-1-yl)ethyl]dimethylamine: This compound features a similar indole moiety but lacks the ethanone and sulfonyl piperazine groups.
2- [2- (6-bromo-1h-indol-1-yl)acetamido]acetic acid: This compound has an acetamido group instead of the ethanone and sulfonyl piperazine groups.
Eigenschaften
Molekularformel |
C20H19BrFN3O3S |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
2-(6-bromoindol-1-yl)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H19BrFN3O3S/c21-16-2-1-15-7-8-24(19(15)13-16)14-20(26)23-9-11-25(12-10-23)29(27,28)18-5-3-17(22)4-6-18/h1-8,13H,9-12,14H2 |
InChI-Schlüssel |
AJQZRANDNAHFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)CN2C=CC3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127166.png)
![1-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127168.png)
![7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127174.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11127179.png)


![N-(3-methoxypropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11127191.png)
![2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11127199.png)
![Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11127216.png)
![N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide](/img/structure/B11127218.png)
![2-methoxy-4-{(Z)-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11127224.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-hydroxypropyl)acetamide](/img/structure/B11127231.png)
![1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide](/img/structure/B11127232.png)
![7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127237.png)
